

# Erythromycin D CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Erythromycin D*

Cat. No.: *B1263250*

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## Erythromycin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Erythromycin D** is a macrolide antibiotic and a key intermediate in the biosynthesis of the more common Erythromycin A. Like other erythromycins, it is produced by the soil bacterium *Saccharopolyspora erythraea*. While less potent than Erythromycin A, **Erythromycin D** is a subject of interest for researchers studying antibiotic biosynthesis, modification, and the development of novel antibiotic derivatives. This technical guide provides an in-depth overview of **Erythromycin D**, including its chemical identifiers, physicochemical properties, and its role in the biosynthesis of other erythromycins.

### Chemical Identifiers and Physicochemical Properties

**Erythromycin D** is structurally similar to other erythromycin variants, consisting of a 14-membered lactone ring with attached deoxy sugars. The key chemical identifiers and physicochemical properties of **Erythromycin D** are summarized in the tables below.

Identifier	Value
CAS Number	33442-56-7[1]
Molecular Formula	C36H65NO12[2]
IUPAC Name	(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2]
InChI	InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1[2]
InChIKey	CLQUUOKNEOQBSW-KEGKUKQHSA-N[2]
SMILES	CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--O)C)(C)O)C)O[C@@H]3--INVALID-LINK--C)N(C)C)O)(C)O)C)O)C">C@@HO[C@H]4C--INVALID-LINK--O)C">C@@(C)O
PubChem CID	24755489[2]

Physicochemical Property	Value
Molecular Weight	703.9 g/mol [2]
Appearance	White to off-white crystalline powder (general for erythromycins)[3]
Solubility	Very slightly soluble in water (~2 mg/ml for Erythromycin A); Freely soluble in alcohols, acetone, and chloroform (general for erythromycins)[4][5]

## Biological Activity and Mechanism of Action

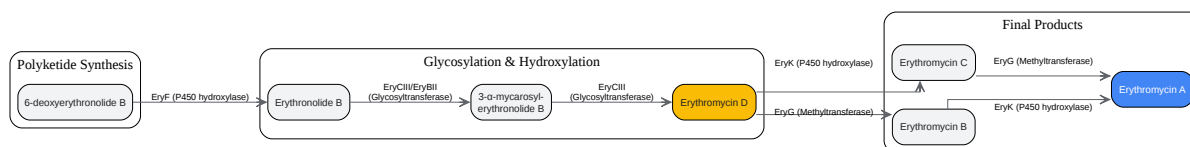
**Erythromycin D**, like other macrolide antibiotics, exhibits its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][6] The mechanism of action involves the following key steps:

- **Binding to the Ribosome:** **Erythromycin D** binds to the 50S subunit of the bacterial ribosome.[2][6][7]
- **Inhibition of Translocation:** This binding interferes with the aminoacyl translocation process, preventing the transfer of tRNA from the A-site to the P-site of the ribosome.[2][7]
- **Protein Synthesis Arrest:** The blockage of translocation halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis and leading to a bacteriostatic effect.[2][6]

The antibacterial activity of **Erythromycin D** is primarily directed against Gram-positive bacteria.[6] Its potency is reported to be approximately half that of Erythromycin A.[2]

## Erythromycin Biosynthesis Pathway

**Erythromycin D** is a crucial intermediate in the biosynthesis of Erythromycin A. The pathway involves a series of enzymatic modifications of the polyketide core, 6-deoxyerythronolide B. The following diagram illustrates the key steps leading to and from **Erythromycin D**.



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Caption: Biosynthesis pathway of Erythromycin A, highlighting **Erythromycin D** as a key intermediate.

## Experimental Protocols

### Isolation and Purification of Erythromycin D

The isolation of **Erythromycin D** typically involves its separation from a fermentation broth of a mutant strain of *Saccharopolyspora erythraea* that accumulates this intermediate. A general procedure is outlined below, which may require optimization based on the specific fermentation conditions and scale.

#### 1. Extraction from Fermentation Broth:

- Adjust the pH of the filtered fermentation broth to approximately 9.5 with a suitable base (e.g., sodium hydroxide).
- Extract the alkaline broth with an organic solvent such as ethyl acetate or chloroform. The erythromycins will partition into the organic phase.
- Separate the organic layer containing the erythromycins.

#### 2. Purification by Chromatography:

- The crude extract can be subjected to column chromatography for separation of the different erythromycin components.

- Column: A silica gel column is commonly used.
- Mobile Phase: A gradient of methanol in a non-polar solvent like benzene or a mixture of chloroform and methanol can be employed to elute the different erythromycin species. The specific gradient will need to be optimized to achieve good separation of **Erythromycin D** from other variants like A, B, and C.
- Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to identify those containing pure **Erythromycin D**.

### 3. Crystallization:

- The purified fractions containing **Erythromycin D** are pooled, and the solvent is evaporated under reduced pressure.
- The resulting residue can be recrystallized from a suitable solvent system, such as aqueous acetone or aqueous ethanol, to obtain crystalline **Erythromycin D**.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC) for Erythromycin Analysis

HPLC is a standard method for the analysis and quantification of erythromycins. The following provides a general protocol that can be adapted for **Erythromycin D**.

- Column: A C18 polymeric column is often used for the separation of erythromycins.[8]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent is typically used. A common mobile phase is a mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 9) and acetonitrile (e.g., in a 60:40 ratio).[8]
- Flow Rate: A typical flow rate is 1 mL/min.[8]
- Detection: UV detection at a wavelength of around 205-215 nm is suitable for erythromycins. [8][9]

- Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

## Conclusion

**Erythromycin D** serves as a vital component in the intricate biosynthetic pathway of Erythromycin A. While exhibiting more modest antibacterial activity compared to its well-known derivative, its study provides valuable insights for researchers in the fields of natural product biosynthesis, enzymology, and the development of new antibiotic agents through synthetic and semi-synthetic approaches. The information and protocols provided in this guide offer a foundational resource for professionals engaged in the study and application of this important macrolide.

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- To cite this document: BenchChem. [Erythromycin D CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1263250#erythromycin-d-cas-number-and-chemical-identifiers>]

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